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Compound of Interest

Compound Name: (Hydroxy(tosyloxy)iodo)benzene

Cat. No.: B1195804 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of various heterocyclic compounds utilizing [Hydroxy(tosyloxy)iodo]benzene (HTIB), also

known as Koser's reagent. HTIB is a versatile and environmentally benign hypervalent

iodine(III) reagent that facilitates a range of oxidative cyclization reactions under mild

conditions. The following sections detail the synthesis of three distinct classes of heterocyclic

compounds: chromeno-isoxazoles, 2-aryl-quinoline-4-carboxylic acids, and isoxazoline N-

oxides.

Synthesis of Chromeno-isoxazoles via
Intramolecular Cycloaddition on Water
The HTIB-mediated synthesis of chromeno-isoxazoles represents an efficient and

environmentally friendly approach, taking advantage of "on-water" reaction conditions. This

method involves the oxidative cyclization of 2-(allyloxy)benzaldehyde oximes, proceeding

through an in-situ generated nitrile oxide intermediate which then undergoes an intramolecular

[3+2] cycloaddition.
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Entry

Substrate (2-
(allyloxy)benzaldeh
yde oxime
derivative)

Product
(Chromeno-
isoxazole
derivative)

Yield (%)

1

2-

(Allyloxy)benzaldehyd

e oxime

3a,4-Dihydro-3H-

chromeno[4,3-

c]isoxazole

85

2

2-(Allyloxy)-5-

bromobenzaldehyde

oxime

8-Bromo-3a,4-

dihydro-3H-

chromeno[4,3-

c]isoxazole

82

3

2-(Allyloxy)-5-

chlorobenzaldehyde

oxime

8-Chloro-3a,4-

dihydro-3H-

chromeno[4,3-

c]isoxazole

84

4

2-(Allyloxy)-5-

nitrobenzaldehyde

oxime

8-Nitro-3a,4-dihydro-

3H-chromeno[4,3-

c]isoxazole

75

5

2-

(Methallyloxy)benzald

ehyde oxime

3-Methyl-3a,4-

dihydro-3H-

chromeno[4,3-

c]isoxazole

80

Experimental Protocol
General Procedure for the Synthesis of 3a,4-Dihydro-3H-chromeno[4,3-c]isoxazoles:

To a stirred solution of the appropriate 2-(allyloxy)benzaldehyde oxime (1.0 mmol) in water (5

mL), add [Hydroxy(tosyloxy)iodo]benzene (HTIB) (1.1 mmol).

Stir the reaction mixture vigorously at room temperature for 1-2 hours.

Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: ethyl

acetate/hexanes mixture) to afford the desired chromeno-isoxazole derivative.

Reaction Workflow

2-(Allyloxy)benzaldehyde
oxime in Water Add HTIB1.0 mmol Stir at Room

Temperature (1-2 h)
1.1 mmol Aqueous Workup

(EtOAc Extraction)
Column

Chromatography Pure Chromeno-isoxazole

Click to download full resolution via product page

Caption: Workflow for HTIB-mediated synthesis of chromeno-isoxazoles.

Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via
Pfitzinger Reaction
This protocol describes the synthesis of 2-aryl-quinoline-4-carboxylic acids using a modified

Pfitzinger reaction. HTIB is employed to generate an α-tosyloxyacetophenone in situ from the

corresponding acetophenone. This reactive intermediate then condenses with isatin in the

presence of a base to yield the quinoline derivative. This method avoids the use of hazardous

α-haloacetophenones.
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Entry
Acetophenone
Derivative

Isatin

Product (2-
Aryl-quinoline-
4-carboxylic
acid)

Yield (%)

1 Acetophenone Isatin

2-Phenyl-

quinoline-4-

carboxylic acid

78

2

4'-

Methylacetophen

one

Isatin

2-(p-Tolyl)-

quinoline-4-

carboxylic acid

82

3

4'-

Methoxyacetoph

enone

Isatin

2-(4-

Methoxyphenyl)-

quinoline-4-

carboxylic acid

85

4

4'-

Chloroacetophen

one

Isatin

2-(4-

Chlorophenyl)-

quinoline-4-

carboxylic acid

75

5

4'-

Bromoacetophen

one

Isatin

2-(4-

Bromophenyl)-

quinoline-4-

carboxylic acid

72

Experimental Protocol
General Procedure for the Synthesis of 2-Aryl-quinoline-4-carboxylic Acids:

In a round-bottom flask, dissolve the substituted acetophenone (1.0 mmol) in acetonitrile (10

mL).

Add HTIB (1.1 mmol) to the solution and reflux the mixture for 1-2 hours, monitoring by TLC

until the acetophenone is consumed.
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To the cooled reaction mixture containing the in situ generated α-tosyloxyacetophenone, add

isatin (1.0 mmol) and a solution of potassium hydroxide (6.0 mmol) in water (5 mL).

Reflux the resulting mixture for an additional 4-6 hours.

After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

Acidify the mixture to pH 4-5 with dilute hydrochloric acid to precipitate the product.

Collect the solid product by filtration, wash with cold water, and dry.

Recrystallize the crude product from ethanol to obtain the pure 2-aryl-quinoline-4-carboxylic

acid.

Reaction Mechanism

Step 1: In situ generation of α-tosyloxyacetophenone

Step 2: Pfitzinger Condensation

Ar-CO-CH3 α-Tosyloxyacetophenone
(Ar-CO-CH2OTs)

+ HTIB, MeCN, Reflux

HTIB
(PhI(OH)OTs)

Condensation Adduct+ Isatin-anion

Isatin Isatin-anion+ KOH

KOH

2-Aryl-quinoline-4-carboxylic acid

Cyclization &
Aromatization

Click to download full resolution via product page

Caption: Mechanism of HTIB-mediated Pfitzinger reaction.
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Synthesis of Isoxazoline N-Oxides via Oxidative N-O
Coupling
This application note details the HTIB-mediated oxidative N-O coupling of β-hydroxy ketoximes

to furnish isoxazoline N-oxides. This intramolecular cyclization provides a straightforward route

to these five-membered heterocyclic compounds, which are valuable intermediates in organic

synthesis.

Quantitative Data

Entry
β-Hydroxy
Ketoxime
Substrate

Solvent
Product
(Isoxazoline N-
oxide)

Yield (%)

1

1-Phenyl-3-

hydroxy-1-

butanone oxime

Methanol

3-Methyl-5-

phenyl-4,5-

dihydroisoxazole

2-oxide

88

2

1-(4-

Chlorophenyl)-3-

hydroxy-1-

butanone oxime

Methanol

5-(4-

Chlorophenyl)-3-

methyl-4,5-

dihydroisoxazole

2-oxide

85

3

1-(4-

Methoxyphenyl)-

3-hydroxy-1-

butanone oxime

Methanol

5-(4-

Methoxyphenyl)-

3-methyl-4,5-

dihydroisoxazole

2-oxide

90

4

3-Hydroxy-1-

(thiophen-2-yl)-1-

butanone oxime

Dichloromethane

3-Methyl-5-

(thiophen-2-

yl)-4,5-

dihydroisoxazole

2-oxide

82

5

3-Hydroxy-1,3-

diphenyl-1-

propanone oxime

Methanol

3,5-Diphenyl-4,5-

dihydroisoxazole

2-oxide

92
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Experimental Protocol
General Procedure for the Synthesis of Isoxazoline N-Oxides:

Dissolve the β-hydroxy ketoxime (1.0 mmol) in methanol or dichloromethane (10 mL).

Add HTIB (1.2 mmol) to the solution in one portion at room temperature.

Stir the reaction mixture at room temperature for 30-60 minutes.

Monitor the reaction by TLC for the disappearance of the starting material.

Once the reaction is complete, remove the solvent under reduced pressure.

Add water (20 mL) to the residue and extract with dichloromethane (3 x 15 mL).

Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and

brine (20 mL), then dry over anhydrous magnesium sulfate.

Filter and concentrate the solution under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl

acetate/petroleum ether) to yield the pure isoxazoline N-oxide.

Reaction Pathway

β-Hydroxy Ketoxime
Oxidative

Intramolecular
N-O Coupling

MeOH or CH2Cl2, RT

HTIB
(PhI(OH)OTs)

Isoxazoline N-Oxide

Click to download full resolution via product page

Caption: Pathway for HTIB-mediated synthesis of isoxazoline N-oxides.
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[https://www.benchchem.com/product/b1195804#htib-mediated-synthesis-of-heterocyclic-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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